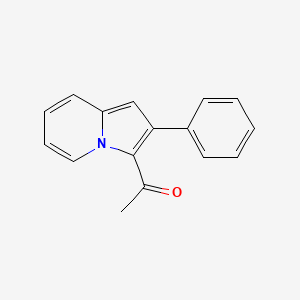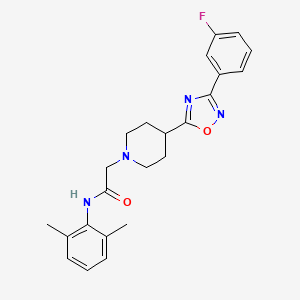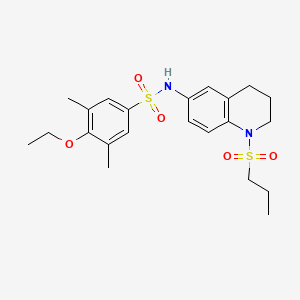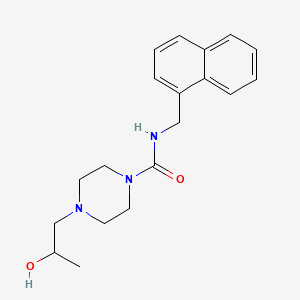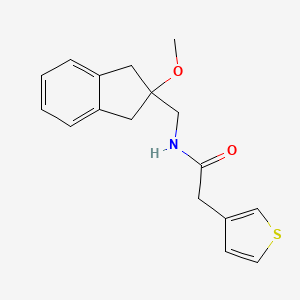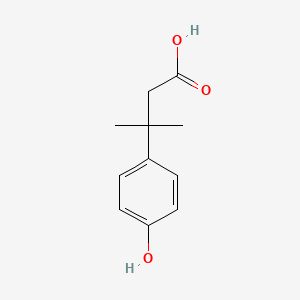
3-(4-Hydroxyphenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)-3-methylbutanoic acid, also known as HMB, is a natural substance produced by the body during the metabolism of the amino acid leucine. HMB is a popular supplement in the fitness industry due to its potential to enhance muscle growth and improve exercise performance. In recent years, HMB has also gained attention in the scientific community for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Analysis in Alcoholic Beverages
3-(4-Hydroxyphenyl)-3-methylbutanoic acid has been studied in the context of wine and other alcoholic beverages. A method was developed for the quantitative determination of this compound, among others, in wines and other alcoholic beverages. This analysis is important as these compounds can have relevant sensory effects on the beverages (Gracia-Moreno et al., 2015).
Synthesis and Structure Analysis
The compound has been a subject of interest in the synthesis and structural analysis of various chemicals. For instance, its role in the synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins, has been explored (Namikoshi et al., 1989). Additionally, its structure determination was crucial in the study of Bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Pharmaceutical Synthesis
This compound has been used in the synthesis of pharmaceuticals, like the calcium antagonist Mibefradil (Crameri et al., 1997). The synthesis process involves asymmetric hydrogenation and is significant in producing optically active intermediates for drugs.
Natural Product Isolation
Research into the isolation of phenolic derivatives from natural sources like Aster indicus L. has identified compounds structurally related to this compound. These studies contribute to our understanding of natural compounds and their potential applications (Lin et al., 2007).
Chiral Dendrimers Synthesis
This compound has been utilized in the synthesis of chiral dendrimers. Such studies are important for advancing materials science, particularly in the development of novel polymers with specific chirality (Greiveldinger & Seebach, 1998).
Metabolic Studies in Microorganisms
In the study of extremophiles, like thermophilic sulfur-dependent anaerobic archaea, related compounds have been analyzed to understand the metabolic processes in these unique organisms (Rimbault et al., 1993).
Mecanismo De Acción
Target of Action
Related compounds such as 3-(4-hydroxyphenyl)propionic acid have been shown to interact with various cellular targets, including enzymes involved in metabolic pathways
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite, has been shown to suppress macrophage foam cell formation, which is a key process in the development of atherosclerosis .
Biochemical Pathways
For instance, 3-(4-hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, has been shown to inhibit the conversion of macrophages into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .
Pharmacokinetics
For instance, it was found that this compound undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio
Result of Action
For instance, it has been shown to suppress macrophage foam cell formation, a key process in the development of atherosclerosis .
Action Environment
For instance, the availability of sugars and organic acids in the soil has been shown to modulate the community assembly and species co-occurrence patterns of diazotrophic assemblages .
Análisis Bioquímico
Biochemical Properties
3-(4-Hydroxyphenyl)-3-methylbutanoic acid is known to interact with various enzymes and proteins. For instance, it has been found to be a major microbial metabolite of dietary polyphenols . It significantly attenuates the inflammatory response of LPS-treated RAW264.7 cells , indicating its potential role in biochemical reactions related to inflammation and immune response.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it has been found to significantly reduce cellular lipid accumulation and inhibit foam cell formation . This suggests that this compound may influence cell function by modulating lipid metabolism and cellular processes related to inflammation and immunity .
Molecular Mechanism
It is known to interact with various biomolecules and may exert its effects at the molecular level through these interactions . For example, it has been suggested that it may bind to certain enzymes or proteins, potentially influencing their activity .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. One study has shown that orally administered this compound in Sprague-Dawley rats undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of dietary polyphenols . It is one of the end-products from gut microbiota from dietary polyphenols
Transport and Distribution
It has been suggested that this compound may be transported and distributed via certain transporters or binding proteins .
Subcellular Localization
Given its biochemical properties and interactions with various biomolecules, it is likely that this compound may be localized to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVPVABENASTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2634089.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)
![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)
![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)
